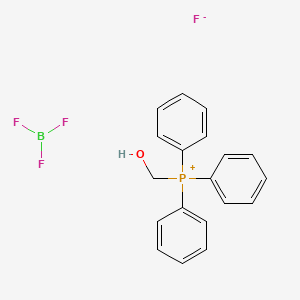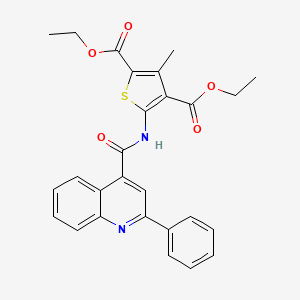![molecular formula C17H14BrN3O3S B2830295 N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 921521-25-7](/img/structure/B2830295.png)
N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H14BrN3O3S and its molecular weight is 420.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiprotozoal Activities
A study by Ismail et al. (2004) described the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, showcasing strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, indicating potential antiprotozoal applications. This reflects on the broader class of compounds to which N-(4-(2-((4-Bromo-3-Methylphenyl)Amino)-2-Oxoethyl)Thiazol-2-Yl)Furan-2-Carboxamide belongs, suggesting its potential utility in developing treatments for protozoal infections (Ismail et al., 2004).
Synthesis and Reactivity for Further Chemical Research
Research by Aleksandrov and El’chaninov (2017) on the synthesis and reactivity of related furan and thiazole derivatives highlights the methodological advancements in creating such compounds. These studies provide a foundation for understanding the chemical properties and reactivity of N-(4-(2-((4-Bromo-3-Methylphenyl)Amino)-2-Oxoethyl)Thiazol-2-Yl)Furan-2-Carboxamide, which could be useful for further chemical synthesis and modifications for targeted scientific applications (Aleksandrov & El’chaninov, 2017).
Antimicrobial Activity Evaluation
A study conducted by Cakmak et al. (2022) on a thiazole-based heterocyclic amide similar to the compound evaluated its antimicrobial activity against various microorganisms. The compound showed promising antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. This indicates the potential of N-(4-(2-((4-Bromo-3-Methylphenyl)Amino)-2-Oxoethyl)Thiazol-2-Yl)Furan-2-Carboxamide and related compounds in antimicrobial research and development (Cakmak et al., 2022).
Energetic Materials and Functionalized Molecules
Further research into the synthesis and properties of furan and thiazole derivatives, such as the work by Yu et al. (2017), explores their use in creating insensitive energetic materials. These studies contribute to understanding how modifications to the furan and thiazole moieties can impact the thermal stability and detonation performance of energetic materials. This suggests a potential application of N-(4-(2-((4-Bromo-3-Methylphenyl)Amino)-2-Oxoethyl)Thiazol-2-Yl)Furan-2-Carboxamide in the field of material science, particularly in developing safer and more efficient energetic materials (Yu et al., 2017).
Eigenschaften
IUPAC Name |
N-[4-[2-(4-bromo-3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c1-10-7-11(4-5-13(10)18)19-15(22)8-12-9-25-17(20-12)21-16(23)14-3-2-6-24-14/h2-7,9H,8H2,1H3,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEGEXPRYWSLEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(dipropylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2830215.png)
![1-(thiophen-2-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)cyclopentane-1-carboxamide](/img/structure/B2830216.png)
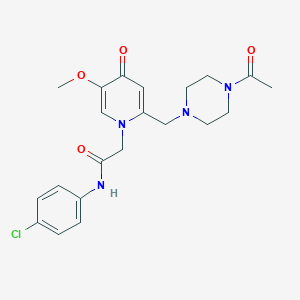
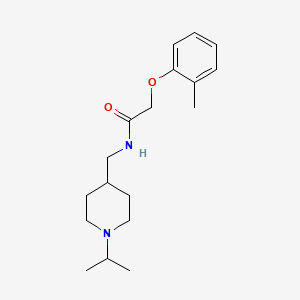
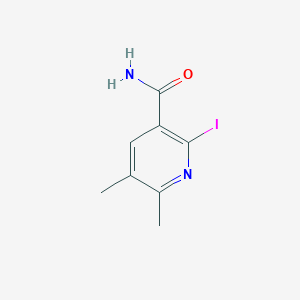
![Cyclohexyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2830221.png)
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2830224.png)
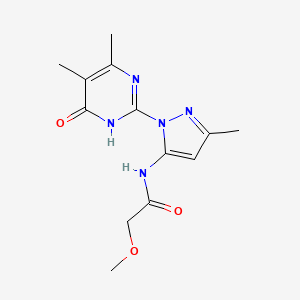
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2830229.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[3-[2-[(dimethylamino)methyl]pyridin-4-yl]oxypyrrolidin-1-yl]acetamide](/img/structure/B2830230.png)
